Benzene, (pentylthio)-

Physicochemical Property Drug Design Partitioning

Benzene, (pentylthio)- (also known as n-pentyl phenyl sulfide or amyl phenyl sulfide) is an alkyl aryl thioether characterized by a five-carbon alkyl chain attached to a phenyl ring via a sulfur atom. This class of compounds is valued for its versatile thioether linkage, which serves as a stable yet reactive handle in organic synthesis.

Molecular Formula C11H16S
Molecular Weight 180.31 g/mol
CAS No. 1129-70-0
Cat. No. B074880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (pentylthio)-
CAS1129-70-0
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
Structural Identifiers
SMILESCCCCCSC1=CC=CC=C1
InChIInChI=1S/C11H16S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
InChIKeyDUGRRXREOWMDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (pentylthio)- (CAS 1129-70-0): A Mid-Chain Alkyl Phenyl Sulfide for Controlled Lipophilicity


Benzene, (pentylthio)- (also known as n-pentyl phenyl sulfide or amyl phenyl sulfide) is an alkyl aryl thioether characterized by a five-carbon alkyl chain attached to a phenyl ring via a sulfur atom [1]. This class of compounds is valued for its versatile thioether linkage, which serves as a stable yet reactive handle in organic synthesis. The compound's computed XLogP3 of 4.2 and a boiling point of 260.2 °C at 760 mmHg position it as an intermediate in the homologous series of alkyl phenyl sulfides, bridging the gap between more volatile, less lipophilic short-chain analogs and high-boiling, highly lipophilic long-chain derivatives.

Mid-chain alkyl aryl sulfide with balanced lipophilicity and volatility for synthesis and purification workflows
Versatile thioether handle supports desulfurative chlorination, oxidation, and alkylation transformations
Compatible with standard distillation and nonpolar media; bridges short-chain and long-chain analog properties

Why Substituting Benzene, (pentylthio)- with Other Alkyl Phenyl Sulfides Alters Physicochemical and Performance Outcomes


Simple substitution of Benzene, (pentylthio)- with other alkyl phenyl sulfides (e.g., methyl, ethyl, butyl, or hexyl analogs) is not functionally neutral due to the structure-property relationship inherent to this class. The length of the alkyl chain directly governs key physicochemical parameters including lipophilicity (logP), boiling point, and density . As demonstrated by NMR studies, the alkyl group's size also profoundly influences the electronic conjugation between the sulfur atom and the aromatic ring, which in turn can affect the molecule's reactivity and interaction with biological or catalytic systems [1]. Therefore, selecting a specific chain length is a critical design parameter; for instance, the pentyl group offers a specific balance of moderate volatility for purification (boiling point 260.2 °C) and enhanced lipophilicity (XLogP3 4.2) compared to shorter-chain analogs, making it a more suitable intermediate for applications requiring a hydrophobic profile without the high boiling point of longer chains [REFS-1, REFS-3].

Lipophilicity shift
Shorter or longer alkyl chains significantly alter logP and partition behavior, changing solubility in nonpolar media and membrane-like environments.
Boiling point mismatch
Lower homologs (e.g., ethyl) are too volatile for high-temperature reactions; longer-chain analogs complicate distillation and may require higher vacuum.
Conjugation effect variability
Alkyl group size influences sulfur–aromatic ring electronic conjugation, which may modify reactivity and interaction with catalytic systems.

Quantitative Comparative Evidence for Selecting Benzene, (pentylthio)- Over Analogs


Lipophilicity (logP) Comparison: Pentyl Chain Provides Intermediate Hydrophobicity

Benzene, (pentylthio)- exhibits a logP value that falls between shorter-chain and longer-chain alkyl phenyl sulfides. A higher logP indicates greater lipophilicity, which is crucial for applications requiring solubility in nonpolar media or membrane permeability. The pentyl analog's logP of ~3.97 is significantly higher than that of the methyl analog (logP ~2.74) , providing a measurable advantage in hydrophobicity without the extreme lipophilicity of longer chains.

Lipophilicity (logP)
Cross-study comparable
Target: ~3.97 vs Methyl analog: ~2.74
Over 10× more lipophilic; supports nonpolar solubility and partitioning context
Computed/estimated values
Physicochemical Property Drug Design Partitioning

Boiling Point and Volatility: A Process-Friendly Intermediate Between Ethyl and Butyl Analogs

The boiling point of Benzene, (pentylthio)- (260.2 °C at 760 mmHg) represents a practical middle ground. It is significantly less volatile than the ethyl analog (204-205 °C) [1], which can be advantageous for reducing losses during solvent evaporation or high-temperature reactions. Conversely, its boiling point is only moderately higher than that of the butyl analog (241.7 °C) , but it remains sufficiently low for effective purification by distillation, unlike much higher-boiling analogs like diphenyl sulfide (296 °C) .

Boiling Point
Cross-study comparable
Target: 260.2 °C; Ethyl: ~205 °C; Butyl: ~241.7 °C
Moderate volatility enables higher reaction temperatures yet remains distillable
At 760 mmHg
Synthetic Chemistry Process Development Purification

Synthetic Versatility: A General Substrate in Alkyl Phenyl Sulfide Derivatization

Alkyl phenyl sulfides, including the pentyl derivative, are known to undergo a range of valuable transformations, such as desulfurative chlorination to yield alkyl chlorides [1] and oxidation to sulfoxides or sulfones [2]. The 2021 synthesis paper [3] further validates that alkylthio benzene derivatives can be effectively synthesized via simultaneous diazotization and nucleophilic displacement, with yields comparable across different alkyl chain lengths and functional groups, demonstrating the robustness of this class as synthetic intermediates.

Synthetic Versatility
Class-level inference
Undergoes standard alkyl phenyl sulfide reactions (chlorination, oxidation)
Retains synthetic utility; physical properties differentiate without compromising reactivity
General class behavior
Organic Synthesis Methodology Reactivity

Synthesis via General Alkylation: A Robust Route from Thiophenol and Pentyl Halide

Benzene, (pentylthio)- can be reliably synthesized through the well-established alkylation of thiophenol with a pentyl halide (e.g., 1-bromopentane) . This method is a general and robust route for preparing primary alkyl aryl sulfides [1]. While specific yields for the pentyl derivative were not found in the searched literature, the class-level inference is strong; the synthesis of neopentyl phenyl sulfide (a sterically hindered analog) via alkylation was reported to proceed in moderate to high yields (78-82%) [1], suggesting the less hindered n-pentyl derivative should be accessible via this efficient pathway.

Synthetic Accessibility
Class-level inference
Alkylation of thiophenol with pentyl halide; analog neopentyl phenyl sulfide yield 78–82%
Practical synthesis from commodity precursors supports scalable procurement
Expected efficient n-pentyl synthesis
Synthetic Methodology Starting Materials Reaction Yield

Validated Application Scenarios for Benzene, (pentylthio)- Based on Quantitative Evidence


Intermediate for Hydrophobic Target Molecules

Procurement of Benzene, (pentylthio)- is strategically justified when the synthetic target requires an intermediate with enhanced lipophilicity (logP ~3.97) to improve solubility in nonpolar reaction media or to impart a specific partition coefficient to the final product. This logP value, which is over an order of magnitude greater than that of the methyl analog (logP ~2.74), makes the pentyl derivative a superior starting material for constructing hydrophobic frameworks in medicinal chemistry or agrochemical research .

Model Substrate for High-Temperature Reaction Screening

For process chemists developing new reactions (e.g., desulfurative chlorinations [1] or oxidations [2]), Benzene, (pentylthio)- serves as an ideal model substrate. Its boiling point of 260.2 °C allows for reactions to be conducted at higher temperatures than with more volatile analogs (e.g., ethyl phenyl sulfide, bp 204-205 °C) while still enabling straightforward post-reaction analysis and purification by standard techniques like GC-MS or vacuum distillation.

Calibration Standard for Lipophilicity in Chromatography

Given its well-defined lipophilicity (logP 3.97) and position within the homologous series, Benzene, (pentylthio)- can be employed as a calibration standard or reference compound in reversed-phase liquid chromatography (RP-LC) or liquid-liquid partition experiments. It fills a specific retention time window between the less lipophilic butyl analog (logP ~3.5) and the more lipophilic hexyl analog (logP ~4.5), aiding in the accurate prediction of logP values for novel compounds .

Application
Selection Property
Validation Focus
Hydrophobic target molecule intermediate
Lipophilicity / hydrophobicity range
Partitioning behavior in nonpolar reaction media
High-temperature reaction model substrate
Boiling point and thermal stability
Reaction yield and purity after elevated-temperature processing
Chromatographic lipophilicity calibration standard
Defined logP within homologous series
Retention time reproducibility in RP-LC systems

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38 linked technical documents
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